molecular formula C26H25N3OS B303947 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No. B303947
M. Wt: 427.6 g/mol
InChI Key: SUEZPXHGYMHXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as HOCPCA, is a compound that has been studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood. However, studies have shown that 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide can modulate the activity of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide can induce cell cycle arrest and apoptosis in cancer cells. 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to increase the levels of acetylated histones, which can lead to changes in gene expression. In animal models of Parkinson's disease and Alzheimer's disease, 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to modulate the activity of the sigma-1 receptor, which can provide insights into the role of this protein in cellular processes. One limitation of using 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to elucidate its mechanism of action, particularly its interaction with the sigma-1 receptor and histone deacetylases. Additionally, future studies could focus on improving the solubility of 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide to facilitate its administration in vivo.

Synthesis Methods

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized using a multistep process starting with the reaction of 1,3-cyclooctadiene with sulfur to form 1,3-cyclooctadiene disulfide. The disulfide is then reacted with sodium hydride and 2-bromo-N,N-diphenylacetamide to form the intermediate product. The final step involves the reaction of the intermediate product with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to yield 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide.

Scientific Research Applications

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and neurological disorders. Studies have shown that 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has anti-proliferative effects on cancer cells, and can induce apoptosis in cancer cells. 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C26H25N3OS/c27-18-21-17-20-11-5-1-2-10-16-24(20)28-26(21)31-19-25(30)29(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-4,6-9,12-15,17H,1-2,5,10-11,16,19H2

InChI Key

SUEZPXHGYMHXAZ-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C(C(=N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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